3-Chloro-2-fluorophenol
Overview
Description
3-Chloro-2-fluorophenol is a chemical compound with the empirical formula C6H4ClFO . It is used in the preparation of resins, dyes, explosives, lubricants, and plastics . It also has antioxidant properties and is used as an antioxidant in many formulations such as pharmaceuticals, cosmetics, electrical transformer oil, solvents, and organic reactions .
Synthesis Analysis
The synthesis of this compound involves extraction and fractional distillation. The organic layer obtained by extraction is washed with water and then subjected to fractional distillation.Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string Oc1cccc(Cl)c1F . The molecular weight of this compound is 146.55 .Chemical Reactions Analysis
This compound is employed in the preparation of various substances including resins, dyes, explosives, lubricants, and plastics . It is also used as an antioxidant in various formulations .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is insoluble in water . The melting point is between 34-38°C, and the boiling point is 190°C . The density is predicted to be 1.41 g/cm^3 .Scientific Research Applications
Polymorphism and Structural Analysis
Research has indicated the intriguing behavior of chloro- and fluorophenols under varying conditions of temperature and pressure. One study focused on recrystallizing 2-Fluorophenol, 3-Fluorophenol, and 3-Chlorophenol under different conditions, revealing distinct phases and polymorphs. It was found that 3-Fluorophenol and 3-Chlorophenol yield similar phases under both low temperature and high pressure, suggesting unique intermolecular interactions facilitated by these halogens, such as hydrogen bonding and C-H...F interactions (Oswald et al., 2005).
Quantum Chemical Studies
Another study elaborated on the synthesis and spectral analysis of compounds derived from chloro- and fluorophenols. Through quantum chemical studies, it explored their molecular geometry and chemical reactivity, shedding light on the electronic structures and potential applications in material science or molecular engineering (Satheeshkumar et al., 2017).
Analytical Chemistry Applications
The development of analytical methods to detect and quantify impurities in pharmaceutical raw materials highlights another crucial application. A gas chromatography method was developed for the detection and quantitation of regioisomer impurities within 3-Chloro-5-Fluorophenol, emphasizing the importance of purity control in pharmaceutical manufacturing (Denton et al., 2017).
Environmental Biodegradation
The degradation of halophenols by microorganisms presents an eco-friendly method for the remediation of environmental pollutants. A study on the biodegradation pathways of 2-fluorophenol and other halogenated compounds by a Rhodococcus strain demonstrated the potential of microbial treatment in reducing the environmental impact of such toxic compounds (Duque et al., 2012).
Material Science
Research into the synthesis of novel compounds with potential applications in material science, such as the creation of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, showcases the role of 3-Chloro-2-fluorophenol derivatives in developing new materials with specific functionalities (Wang Da-hui, 2010).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-Chloro-2-fluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target organism or cells. For example, the compound’s solubility and stability can be affected by pH and temperature, which can in turn influence its bioavailability and activity.
Safety and Hazards
3-Chloro-2-fluorophenol is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluorophenol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain dehydrogenases, which are essential for cellular respiration . This inhibition can result in decreased ATP production and altered cellular energy balance.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Over time, this compound can degrade into various byproducts, some of which may have different biochemical properties . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can cause significant toxicity . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating its potential for adverse effects at elevated concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450s and dehydrogenases, which facilitate its breakdown into less toxic metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential for bioaccumulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects . The distribution pattern of this compound is essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical activity.
Properties
IUPAC Name |
3-chloro-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPYNHSMSAJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378660 | |
Record name | 3-Chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-22-1 | |
Record name | 3-Chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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